3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydrazinyl group attached to the triazole ring, making it a versatile molecule for synthetic and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1-ethyl-1H-1,2,4-triazole with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form azides or reduced to form amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction .
Major Products Formed
The major products formed from these reactions include substituted triazoles, azides, amines, and fused heterocyclic compounds . These products are valuable intermediates for further synthetic transformations and applications in medicinal chemistry .
Scientific Research Applications
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound is used in the development of coordination complexes and functional materials with applications in catalysis and electronic devices.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with cellular receptors to influence signaling pathways and cellular responses . The hydrazinyl group may play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-5-hydrazinyl-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group and a hydrazinyl group at a different position.
1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a hydrazinyl group on the triazole ring, which imparts distinct chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for synthetic and pharmacological studies .
Properties
Molecular Formula |
C4H8BrN5 |
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Molecular Weight |
206.04 g/mol |
IUPAC Name |
(5-bromo-2-ethyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8BrN5/c1-2-10-4(8-6)7-3(5)9-10/h2,6H2,1H3,(H,7,8,9) |
InChI Key |
UMBWUQOWFRYSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)Br)NN |
Origin of Product |
United States |
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